L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride
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Overview
Description
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of 3,4,5-trifluorophenylacetonitrile as a starting material, which undergoes a series of reactions including hydrolysis and amination to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve high-pressure reactions with ammonia water in the presence of catalysts such as cuprous salt or copper oxide. This method ensures high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .
Scientific Research Applications
L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways .
Comparison with Similar Compounds
- 3,4,5-Trifluorophenylalanine
- 3,4,5-Trifluorophenylboronic Acid
- 3,4,5-Trifluorobenzyl Alcohol
Comparison: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H9ClF3NO2 |
---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1 |
InChI Key |
QCVCLPJIZUMSBO-FJXQXJEOSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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